5-Bromo-2-ethylbenzofuran
Overview
Description
5-Bromo-2-ethylbenzofuran is an organic compound with the molecular formula C10H9BrO. It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 5-bromo-2-ethylbenzofuran belongs, have been shown to exhibit remarkable biological activities, suggesting potential interactions with various cellular targets .
Mode of Action
It’s known that benzofuran derivatives can interact with tubulin microtubules, which play a crucial role in cell division . This interaction could potentially lead to the inhibition of cell proliferation, making these compounds promising candidates for anticancer therapies .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, and antifungal effects
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be around 3.42, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anticancer, antibacterial, and antifungal effects . These activities suggest that these compounds may induce a range of molecular and cellular changes, although the specific effects of this compound require further investigation.
Action Environment
For instance, the compound is stored in a refrigerator, suggesting that lower temperatures may be necessary for its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the overall metabolic rate of the compound . Additionally, this compound can bind to certain proteins, altering their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity, as some metabolites may be more active or toxic than the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylbenzofuran can be achieved through various methods. One common approach involves the bromination of 2-ethylbenzofuran. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective methods. For instance, a practical industrial process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are designed to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in ethylene glycol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
5-Bromo-2-ethylbenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Ethylbenzofuran: Lacks the bromine atom, resulting in different chemical and biological properties.
5-Bromo-2-methylbenzofuran: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-2-phenylbenzofuran: Contains a phenyl group, leading to distinct chemical behavior.
Uniqueness: 5-Bromo-2-ethylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-bromo-2-ethyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCGZKOZXSKKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482252 | |
Record name | 5-BROMO-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39178-60-4 | |
Record name | 5-Bromo-2-ethylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39178-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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